(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is characterized by multiple amino and carboxylic acid groups, making it a polypeptide derivative. The presence of trifluoroacetic acid suggests its use in peptide synthesis and purification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid typically involves the stepwise addition of amino acids in a controlled environment. The process often employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The trifluoroacetic acid is used to cleave the peptide from the resin and to remove protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Amino groups can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
The compound has diverse applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and enzyme functions.
Medicine: Investigated for potential therapeutic uses, including as enzyme inhibitors or drug delivery agents.
Industry: Utilized in the production of specialized peptides and proteins for various applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The amino and carboxylic acid groups facilitate binding to enzymes and receptors, influencing their activity. The trifluoroacetic acid component aids in stabilizing the molecule and enhancing its solubility, which is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid
- **(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid
Uniqueness
The presence of trifluoroacetic acid distinguishes this compound from its analogs, providing unique properties such as enhanced solubility and stability. This makes it particularly valuable in peptide synthesis and purification processes.
Properties
Molecular Formula |
C18H23F3N4O15 |
---|---|
Molecular Weight |
592.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H22N4O13.C2HF3O2/c17-5(1-9(21)22)13(29)18-6(2-10(23)24)14(30)19-7(3-11(25)26)15(31)20-8(16(32)33)4-12(27)28;3-2(4,5)1(6)7/h5-8H,1-4,17H2,(H,18,29)(H,19,30)(H,20,31)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,32,33);(H,6,7)/t5-,6-,7-,8-;/m0./s1 |
InChI Key |
YQSKXVKTOXWHFC-YRZDNLMGSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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